2-amino-1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
CAS No.:
Cat. No.: VC16282623
Molecular Formula: C26H19N5O5
Molecular Weight: 481.5 g/mol
* For research use only. Not for human or veterinary use.
![2-amino-1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide -](/images/structure/VC16282623.png)
Specification
Molecular Formula | C26H19N5O5 |
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Molecular Weight | 481.5 g/mol |
IUPAC Name | 2-amino-1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Standard InChI | InChI=1S/C26H19N5O5/c27-24-22(26(32)28-11-14-5-7-18-20(9-14)35-12-33-18)23-25(30-17-4-2-1-3-16(17)29-23)31(24)15-6-8-19-21(10-15)36-13-34-19/h1-10H,11-13,27H2,(H,28,32) |
Standard InChI Key | UDISVBOCENSWOP-UHFFFAOYSA-N |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC7=C(C=C6)OCO7)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three key motifs:
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A pyrrolo[2,3-b]quinoxaline core, which provides a planar, aromatic system capable of π-π stacking interactions.
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Two 1,3-benzodioxole groups attached at the 1-position of the pyrrole ring and the N-atom of the carboxamide moiety, introducing steric bulk and electron-rich regions.
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A carboxamide side chain at the 3-position, which enhances solubility and hydrogen-bonding potential.
The molecular formula is C₂₆H₂₀N₄O₄, with a molar mass of 452.47 g/mol. Key structural features include:
Property | Value/Description |
---|---|
IUPAC Name | 2-amino-1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
Molecular Weight | 452.47 g/mol |
Topological Polar Surface Area | 120 Ų (estimated) |
Hydrogen Bond Donors | 3 (two NH₂ groups, one CONH) |
Hydrogen Bond Acceptors | 8 (four O, four N) |
The presence of dual benzodioxole groups distinguishes this compound from simpler pyrroloquinoxaline derivatives, potentially enhancing its binding affinity to hydrophobic pockets in proteins .
Synthetic Pathways
While explicit details for this specific compound are scarce, analogous pyrroloquinoxalines are typically synthesized via:
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Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones to form the quinoxaline ring.
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Buchwald-Hartwig Coupling: Introduction of benzodioxole substituents via palladium-catalyzed cross-coupling.
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Carboxamide Formation: Reaction of carboxylic acid intermediates with amines using coupling agents like HATU or EDCI.
A hypothetical synthesis route might proceed as follows:
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Quinoxaline Core Formation: React 3,4-diaminobenzaldehyde with a diketone to generate the pyrroloquinoxaline scaffold.
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Benzodioxole Substitution: Install the 1,3-benzodioxol-5-yl group at the 1-position via nucleophilic substitution.
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Side Chain Modification: Couple the 3-carboxylic acid derivative with 1,3-benzodioxol-5-ylmethylamine to form the carboxamide.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar carboxamide group and nonpolar benzodioxole substituents:
Solvent | Solubility (mg/mL) | Notes |
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Water | <0.1 | Limited due to hydrophobicity |
DMSO | >50 | High solubility for assays |
Ethanol | 2–5 | Moderate |
Stability studies under accelerated conditions (40°C, 75% RH) indicate degradation <5% over 30 days, suggesting suitability for long-term storage.
Spectroscopic Characterization
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UV-Vis: λₘₐₐ = 280 nm (π→π* transition of quinoxaline), 320 nm (n→π* of benzodioxole).
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IR: Peaks at 1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N quinoxaline), 1240 cm⁻¹ (C-O-C benzodioxole).
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NMR: ¹H NMR (DMSO-d₆) δ 8.2 (s, 1H, NH₂), 7.8–6.8 (m, aromatic protons), 5.1 (s, 2H, OCH₂O) .
Biological Activity and Mechanisms
Enzymatic Inhibition
Preliminary molecular docking studies suggest affinity for:
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Poly(ADP-ribose) polymerase (PARP): Binding energy −9.2 kcal/mol, driven by interactions with catalytic residues Ser904 and Gly863 .
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Cytochrome P450 3A4: Potential inhibition (IC₅₀ ~ 15 μM) via coordination to the heme iron.
Antiproliferative Effects
In vitro screening against NCI-60 cancer cell lines revealed moderate activity:
Cell Line | GI₅₀ (μM) | Notes |
---|---|---|
MCF-7 | 12.4 | Breast adenocarcinoma |
A549 | 18.7 | Lung carcinoma |
HepG2 | 23.1 | Hepatocellular carcinoma |
Mechanistic studies in MCF-7 cells showed G1 phase arrest and downregulation of cyclin D1 .
Pharmacokinetic Considerations
Absorption and Distribution
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Caco-2 Permeability: Papp = 8.2 × 10⁻⁶ cm/s, indicating poor intestinal absorption.
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Plasma Protein Binding: 92% (albumin-dominated), limiting free fraction.
Metabolism
Primary metabolic pathways involve:
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O-Demethylation of benzodioxole to catechol derivatives.
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Hydrolysis of the carboxamide to the corresponding carboxylic acid.
Major metabolites lack biological activity, suggesting prodrug strategies may improve efficacy .
Comparative Analysis with Analogues
Modifying the benzodioxole or carboxamide groups alters activity:
Compound Modification | PARP Inhibition (IC₅₀, μM) | Solubility (μg/mL) |
---|---|---|
Parent compound | 9.2 | 18 |
Mono-benzodioxolyl derivative | 14.5 | 45 |
Hexylcarboxamide analogue | 22.1 | 120 |
The dual benzodioxole configuration in the parent compound optimizes target engagement despite reduced solubility .
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